Loracarbef - 76470-66-1

Loracarbef

Catalog Number: EVT-273707
CAS Number: 76470-66-1
Molecular Formula: C16H16ClN3O4
Molecular Weight: 349.77 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Loracarbef is a synthetic, broad-spectrum antibiotic belonging to the carbacephem class of β-lactam antibiotics. [, ] Carbacephems, like loracarbef, are characterized by enhanced chemical stability. [] Loracarbef exerts its bactericidal action by inhibiting bacterial cell wall synthesis. [] It exhibits activity against a range of gram-negative and gram-positive bacteria, demonstrating greater efficacy against gram-negative organisms compared to first-generation cephalosporins. [, ]

Cefaclor

Compound Description: Cefaclor is a second-generation cephalosporin antibiotic that is structurally similar to loracarbef. It is commonly used to treat bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections. [] Cefaclor, like loracarbef, is a β-lactam antibiotic that works by inhibiting bacterial cell wall synthesis. []

Relevance: Cefaclor is frequently compared to loracarbef in studies evaluating the efficacy and safety of both antibiotics in treating various infections. While both drugs show comparable effectiveness, loracarbef generally exhibits a more favorable adverse event profile, particularly regarding gastrointestinal side effects. [, , , ] Cefaclor serves as a benchmark for comparing loracarbef's performance, highlighting loracarbef's potential advantages as a therapeutic alternative.

Penicillin VK

Compound Description: Penicillin VK (phenoxymethylpenicillin) is a commonly prescribed penicillin antibiotic used to treat a wide range of bacterial infections, including streptococcal pharyngitis and tonsillitis. []

Relevance: Penicillin VK is a standard treatment for streptococcal infections and serves as a comparator drug in clinical trials evaluating loracarbef's efficacy in treating these infections. Studies demonstrate that loracarbef, administered twice daily, exhibits comparable safety and efficacy to penicillin VK, administered four times daily. [, ] This comparison emphasizes loracarbef's potential for improved patient compliance due to its less frequent dosing regimen.

Amoxicillin

Compound Description: Amoxicillin is a widely used penicillin-like antibiotic effective against various bacterial infections, including respiratory tract infections, otitis media, and urinary tract infections. [, ]

Relevance: Amoxicillin is often used as a comparative agent in clinical trials assessing loracarbef's effectiveness and safety. While both antibiotics demonstrate similar efficacy in treating susceptible infections, loracarbef potentially offers a better safety profile with a lower incidence of gastrointestinal side effects, particularly diarrhea. [, ] This difference highlights loracarbef's potential advantage in reducing treatment discontinuation due to adverse events.

Amoxicillin/Clavulanate

Compound Description: Amoxicillin/clavulanate (Augmentin) combines the antibiotic amoxicillin with clavulanate, a β-lactamase inhibitor. This combination broadens amoxicillin's spectrum of activity by counteracting resistance mechanisms in certain bacteria. [, , ]

Relevance: Amoxicillin/clavulanate, a common treatment for otitis media and other infections, is frequently used as a comparator in clinical trials evaluating loracarbef's efficacy. Studies demonstrate that loracarbef exhibits similar effectiveness to amoxicillin/clavulanate in treating susceptible infections, with a potentially improved safety profile characterized by a lower incidence of diarrhea and other gastrointestinal side effects. [, , , ] This comparison suggests loracarbef as a potentially safer alternative for specific infections.

Cefprozil

Compound Description: Cefprozil is an oral, second-generation cephalosporin antibiotic used to treat various bacterial infections, including respiratory tract infections, skin infections, and otitis media. []

Relevance: Cefprozil, like loracarbef, belongs to the cephalosporin class of antibiotics and is often included in comparative studies assessing their in vitro activity against common bacterial pathogens. These studies highlight the spectrum of activity of both antibiotics and their potential for treating infections caused by susceptible organisms. [, , ]

Cefixime

Compound Description: Cefixime is a third-generation cephalosporin antibiotic administered orally. It is effective against a broad range of bacterial infections, including urinary tract infections, respiratory tract infections, and gonorrhea. [, ]

Relevance: Cefixime is often included in in vitro studies comparing the activity of various cephalosporins, including loracarbef, against common bacterial pathogens. [, ] These studies help determine the relative potency of different antibiotics and inform treatment choices for specific infections.

Cefdinir

Compound Description: Cefdinir is a third-generation cephalosporin antibiotic that is effective against a variety of bacterial infections, including acute exacerbations of chronic bronchitis. [, ]

Relevance: Cefdinir's efficacy in treating acute exacerbations of chronic bronchitis has been compared to that of loracarbef in clinical trials. Results indicate that a five-day regimen of cefdinir is as effective as a seven-day regimen of loracarbef. [, ] This finding emphasizes the potential for shorter treatment durations with cefdinir.

Doxycycline

Compound Description: Doxycycline is a tetracycline antibiotic effective against various bacterial infections, including respiratory tract infections and skin infections. []

Relevance: Doxycycline is sometimes used as a comparator drug in clinical trials evaluating the efficacy of loracarbef in treating specific infections like acute bacterial maxillary sinusitis. [] These studies help determine the relative effectiveness of different antibiotic classes for treating specific bacterial infections.

Clindamycin

Compound Description: Clindamycin is a lincosamide antibiotic that inhibits bacterial protein synthesis. It is effective against a variety of bacterial infections, including skin and soft tissue infections, respiratory tract infections, and some parasitic infections. []

Relevance: Clindamycin's distribution and efficacy in tonsillar surface fluid have been compared with loracarbef and penicillin V in patients with acute group A streptococcal pharyngotonsillitis. This comparison provided insights into the pharmacokinetic properties of different antibiotics in treating tonsillar infections. []

Cefetamet

Compound Description: Cefetamet is a third-generation oral cephalosporin antibiotic. []

Relevance: Cefetamet is included in studies examining the in vitro activity and predictive accuracy of disk diffusion tests for various oral cephalosporins, including loracarbef, against Proteus vulgaris and Providencia species. [] These studies aim to establish reliable methods for determining antibiotic susceptibility in these bacterial species.

Overview

Loracarbef is a synthetic antibiotic belonging to the carbacephem class, which is structurally related to the β-lactam antibiotics. It was developed in the 1980s as a response to the increasing need for effective antibacterial agents. Loracarbef is primarily used to treat infections caused by Gram-positive and some Gram-negative bacteria. Its mechanism of action involves inhibiting bacterial cell wall synthesis, similar to other β-lactam antibiotics.

Source

Loracarbef was first synthesized by researchers aiming to create a more stable and effective antibiotic compared to existing options. It is derived from a β-lactam precursor through a series of chemical reactions that modify its structure to enhance its antibacterial properties.

Classification
  • Chemical Name: (6R)-6-(2-chlorophenyl)acetamido-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
  • Molecular Formula: C16H18ClN3O5
  • CAS Number: 121961-22-6
Synthesis Analysis

The synthesis of Loracarbef involves several key steps, starting from an appropriate β-lactam precursor. The following outlines the primary methods and technical details involved in its synthesis:

  1. Formation of the β-lactam Ring: This initial step typically involves a cyclization reaction that forms the essential β-lactam structure.
  2. Introduction of Side Chains: The amino and phenylacetamido groups are introduced via nucleophilic substitution reactions, which are crucial for imparting antibacterial activity.
  3. Carbacephem Structure Formation: The synthesis proceeds with the substitution of a sulfur atom in the dihydrothiazine ring with a methylene group, leading to the formation of a tetrahydropyridine ring structure.
  4. Crystallization: The final product, Loracarbef monohydrate, is obtained through crystallization from suitable solvent systems under controlled conditions .
Molecular Structure Analysis

Loracarbef's molecular structure features a carbacephem core, characterized by a bicyclic system with a β-lactam ring. The presence of various functional groups, including an acetamido group and a chlorophenyl moiety, contributes to its antibacterial properties.

Structural Data

  • Isomeric SMILES: C1CC(=C(N2[C@H]1C@@HNC(=O)C@@HN)C(=O)O)Cl.O
  • Molecular Weight: Approximately 353.79 g/mol .
Chemical Reactions Analysis

Loracarbef undergoes various chemical reactions that are significant for its stability and reactivity:

  1. Hydrolysis: Loracarbef is susceptible to hydrolysis, particularly in the presence of catalytic buffers such as acetate and citrate, which can affect its efficacy.
  2. Oxidation and Reduction: These reactions are less common but can occur under specific conditions, potentially altering the antibiotic's activity.
  3. Nucleophilic Substitution Reactions: These are integral during the synthesis process, particularly when introducing side chains .
Mechanism of Action

The mechanism of action for Loracarbef involves inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for cross-linking peptidoglycan layers in bacterial cell walls. This inhibition leads to weakened cell walls and ultimately results in bacterial lysis and death.

Process Data

Research indicates that Loracarbef exhibits selective activity against various strains of bacteria, demonstrating effectiveness in treating respiratory tract infections and other bacterial infections .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water; solubility can be influenced by pH levels.

Chemical Properties

  • Stability: Loracarbef is generally stable under normal storage conditions but may degrade in extreme pH environments or when exposed to moisture.
  • pKa Values: Relevant pKa values indicate its behavior in different pH conditions, influencing its solubility and absorption in biological systems .
Applications

Loracarbef has significant applications in clinical settings:

  • Antibacterial Treatment: Used primarily for treating respiratory tract infections caused by susceptible strains of bacteria.
  • Research Applications: Studies have explored its use in developing siderophore-drug conjugates, enhancing its antibacterial efficacy against resistant strains .

Properties

CAS Number

76470-66-1

Product Name

Loracarbef

IUPAC Name

(6R,7S)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C16H16ClN3O4

Molecular Weight

349.77 g/mol

InChI

InChI=1S/C16H16ClN3O4/c17-9-6-7-10-12(15(22)20(10)13(9)16(23)24)19-14(21)11(18)8-4-2-1-3-5-8/h1-5,10-12H,6-7,18H2,(H,19,21)(H,23,24)/t10-,11-,12+/m1/s1

InChI Key

JAPHQRWPEGVNBT-UTUOFQBUSA-N

SMILES

C1CC(=C(N2C1C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl

Solubility

3.25e-01 g/L

Synonyms

Carbac
KT 3777
KT-3777
Lorabid
loracarbef
loracarbef monohydrate
Lorafem
Lorax
LY 163892
LY-163892
LY163892

Canonical SMILES

C1CC(=C(N2C1C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl

Isomeric SMILES

C1CC(=C(N2[C@H]1[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.